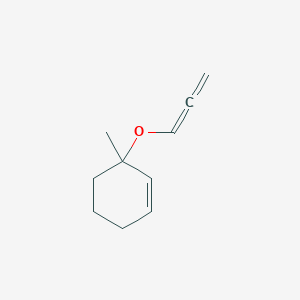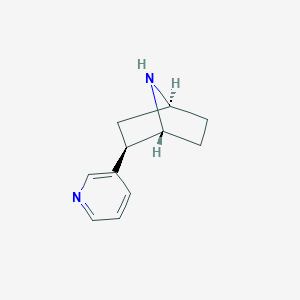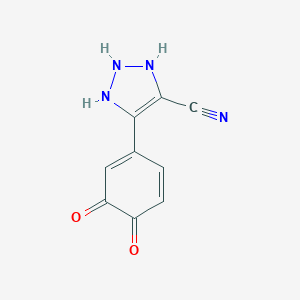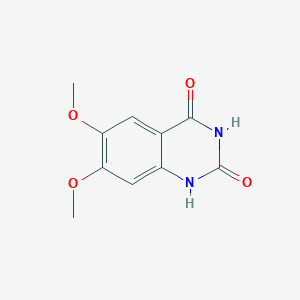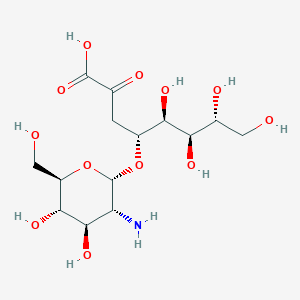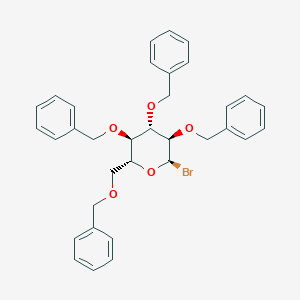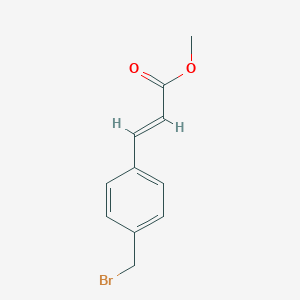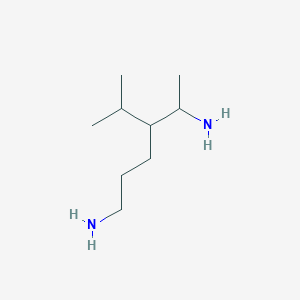
4-Isopropyl-1,5-hexanediamine
Übersicht
Beschreibung
4-Isopropyl-1,5-hexanediamine, also known as IPH, is a chemical compound that has gained significant attention in scientific research. IPH is a diamine derivative that is structurally similar to other diamines such as 1,6-hexanediamine and 1,5-pentanediamine. IPH has been synthesized through various methods, and its applications in scientific research have been explored extensively.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-1,5-hexanediamine is not fully understood, but it is believed to act as a nucleophilic catalyst in various reactions. 4-Isopropyl-1,5-hexanediamine has been shown to increase the rate of reaction between isocyanates and amines, which is a key step in the synthesis of polyurethane foams and coatings.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-Isopropyl-1,5-hexanediamine. However, it has been reported that 4-Isopropyl-1,5-hexanediamine is a mild irritant to the skin and eyes, and may cause respiratory irritation if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
4-Isopropyl-1,5-hexanediamine has several advantages for use in lab experiments, including its ability to act as a nucleophilic catalyst and its compatibility with various polymer systems. However, 4-Isopropyl-1,5-hexanediamine has limitations such as its potential toxicity and the need for careful handling during synthesis and use.
Zukünftige Richtungen
There are several future directions for research involving 4-Isopropyl-1,5-hexanediamine. One potential area of research is the development of new 4-Isopropyl-1,5-hexanediamine-based catalysts for use in the synthesis of polyurethane foams and coatings. Another area of research is the synthesis of novel polymers using 4-Isopropyl-1,5-hexanediamine as a crosslinker, with a focus on enhancing their mechanical and thermal properties. Additionally, the potential toxicity of 4-Isopropyl-1,5-hexanediamine warrants further investigation to ensure safe handling and use in scientific research.
In conclusion, 4-Isopropyl-1,5-hexanediamine is a chemical compound that has shown promising applications in scientific research, particularly in the synthesis of polyurethane foams and coatings. Its mechanism of action and potential toxicity require further investigation, but there are several future directions for research involving 4-Isopropyl-1,5-hexanediamine.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-1,5-hexanediamine has been used in various scientific research applications, including the synthesis of polyurethane foams and coatings. 4-Isopropyl-1,5-hexanediamine has also been used as a curing agent for epoxy resins and as a crosslinker for polyurethane elastomers. Additionally, 4-Isopropyl-1,5-hexanediamine has been used in the synthesis of novel polymers with enhanced mechanical and thermal properties.
Eigenschaften
CAS-Nummer |
149963-21-3 |
|---|---|
Produktname |
4-Isopropyl-1,5-hexanediamine |
Molekularformel |
C9H22N2 |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
4-propan-2-ylhexane-1,5-diamine |
InChI |
InChI=1S/C9H22N2/c1-7(2)9(8(3)11)5-4-6-10/h7-9H,4-6,10-11H2,1-3H3 |
InChI-Schlüssel |
GRGWIWJTYBPVSJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN)C(C)N |
Kanonische SMILES |
CC(C)C(CCCN)C(C)N |
Synonyme |
1,5-Hexanediamine, 4-(1-methylethyl)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


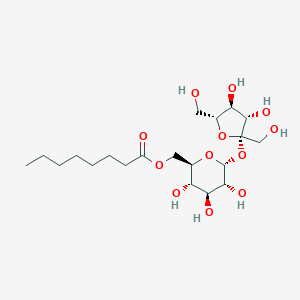

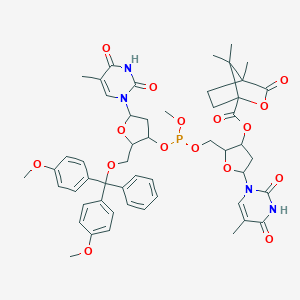
![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)


